C24H32BrNO
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Overview
Description
. This compound is a synthetic opioid analgesic, which means it is used to relieve pain by acting on the opioid receptors in the brain. It is structurally related to methadone and is used in medical settings for pain management.
Preparation Methods
Dipipanone Hydrobromide: can be synthesized through several synthetic routes. One common method involves the reaction of 4-cyano-4-phenylpiperidine with 2-bromo-4,4-diphenylbutyronitrile under specific conditions . The reaction typically requires a solvent such as toluene and a catalyst like sodium amide . The industrial production of this compound involves similar steps but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Dipipanone Hydrobromide: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dipipanone Hydrobromide can lead to the formation of ketones or carboxylic acids , while reduction can produce alcohols .
Scientific Research Applications
Dipipanone Hydrobromide: has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It is used in studies to understand the interaction of opioids with their receptors and the resulting biological effects.
Medicine: It is used in pain management research to develop new analgesic drugs with improved efficacy and safety profiles.
Industry: It is used in the pharmaceutical industry for the production of pain relief medications.
Mechanism of Action
The mechanism of action of Dipipanone Hydrobromide involves its interaction with the mu-opioid receptors in the brain . When it binds to these receptors, it inhibits the release of neurotransmitters such as substance P and glutamate , which are involved in the transmission of pain signals. This results in the reduction of pain perception and an increase in pain tolerance.
Comparison with Similar Compounds
Dipipanone Hydrobromide: is similar to other opioid analgesics such as methadone and fentanyl . it has unique properties that make it distinct:
Methadone: While both compounds are used for pain management, has a shorter duration of action compared to methadone.
Fentanyl: is less potent than fentanyl but has a similar mechanism of action.
Other similar compounds include oxycodone and morphine , which also act on the opioid receptors but have different pharmacokinetic profiles and potencies.
Properties
Molecular Formula |
C24H32BrNO |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(1-butyl-1-azoniabicyclo[2.2.2]octan-3-yl)-diphenylmethanol;bromide |
InChI |
InChI=1S/C24H32NO.BrH/c1-2-3-16-25-17-14-20(15-18-25)23(19-25)24(26,21-10-6-4-7-11-21)22-12-8-5-9-13-22;/h4-13,20,23,26H,2-3,14-19H2,1H3;1H/q+1;/p-1 |
InChI Key |
LXITWNRLQHXILP-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]12CCC(CC1)C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] |
Origin of Product |
United States |
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